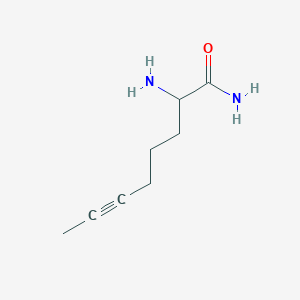

2-Aminooct-6-ynamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

757179-44-5 |

|---|---|

Molecular Formula |

C8H14N2O |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-aminooct-6-ynamide |

InChI |

InChI=1S/C8H14N2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,4-6,9H2,1H3,(H2,10,11) |

InChI Key |

DVFNKMPNOCUJAG-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCCC(C(=O)N)N |

Origin of Product |

United States |

Foundational Concepts in Ynamide Chemistry and the Context of 2 Aminooct 6 Ynamide

Historical Development and Contemporary Significance of Ynamides in Organic Synthesis

The chemistry of ynamides began in 1972 with their discovery by Viehe. taylorfrancis.comroutledge.com However, for several decades, their synthetic potential remained largely untapped due to the challenges associated with their preparation. orgsyn.orgthieme-connect.com Early methods often required harsh conditions and had a limited substrate scope, which hampered their widespread use. orgsyn.org

A significant turning point, often described as a renaissance in ynamide chemistry, occurred in the early 2000s with the development of robust and efficient copper-catalyzed synthesis methods. taylorfrancis.comorgsyn.orgbrad.ac.uk These breakthroughs made a wide variety of ynamides readily accessible, paving the way for an explosion in their application. orgsyn.orgresearchgate.net Today, ynamides are recognized as powerful synthons in organic synthesis. rsc.orgsioc-journal.cn Their unique reactivity has been harnessed in the construction of complex nitrogen-containing heterocycles, the synthesis of natural products, and the development of novel coupling reagents for peptide synthesis. taylorfrancis.combrad.ac.ukacs.org The continued development of new reactions and applications ensures that ynamides will remain a significant and flourishing area of research. taylorfrancis.combrad.ac.uk

Unique Electronic Structure and Reactivity Modalities of Ynamides

The distinct reactivity of ynamides stems from their unique electronic structure. rsc.org An ynamide is characterized by a carbon-carbon triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group (EWG). routledge.commdpi.com The nitrogen atom's lone pair of electrons donates into the alkyne, making the triple bond electron-rich and polarized. orgsyn.orgmdpi.com This polarization renders the α-carbon (adjacent to the nitrogen) electrophilic and the β-carbon nucleophilic. brad.ac.uk

Simultaneously, the EWG on the nitrogen atom tempers the reactivity of the system compared to their more reactive cousins, ynamines, which lack this feature. orgsyn.orgbrad.ac.uk This fine balance between stability and reactivity is a hallmark of ynamide chemistry, making them stable enough to handle while being activated for a diverse array of transformations. sioc-journal.cnacs.org

Ynamides participate in a wide range of reactions, including:

Cationic Chemistry : They readily react with electrophiles or acids to form highly reactive keteniminium ion intermediates, which can be trapped by various nucleophiles. orgsyn.orgtaylorfrancis.com

Anionic and Carbometalation Chemistry : The ynamide scaffold can undergo reactions involving anionic intermediates and carbometalation, leading to stereoselectively substituted enamides. researchgate.netnih.govrsc.org

Cycloadditions and Pericyclic Reactions : Ynamides are excellent partners in various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, to rapidly build cyclic structures. nih.govsioc-journal.cntaylorfrancis.com

Radical Reactions : Although less common, ynamides can act as radical acceptors, opening up another avenue for functionalization. orgsyn.orgresearchgate.net

Transition Metal-Catalyzed Reactions : Gold, palladium, copper, and other transition metals catalyze a vast number of ynamide transformations, including hydrofunctionalizations and annulations. orgsyn.orgrsc.orgacs.org

Positioning of 2-Aminooct-6-ynamide within the Broader Ynamide Landscape

While "this compound" is not a widely documented compound, its name suggests a molecule with multiple functional groups: a primary amide, a primary amine, and an internal alkyne. This positions it as a highly functionalized molecule whose reactivity would be influenced by the interplay of these groups.

The presence of a free primary amine (-NH2) group alongside the core amide and alkyne functionalities is particularly noteworthy. This group could serve as an internal nucleophile, potentially participating in intramolecular cyclization reactions onto the activated alkyne or a keteniminium intermediate. Such transformations are a cornerstone of ynamide chemistry for building nitrogen-containing heterocycles. nih.govsioc-journal.cnnih.gov

Compared to simple N-sulfonyl or N-acyl ynamides, the additional functional groups in this compound offer multiple handles for sequential or orthogonal chemical modifications, making it a potentially valuable, albeit complex, building block for constructing more elaborate molecular architectures.

Table 1: Comparison of Ynamide Classes

| Ynamide Class | General Structure (EWG highlighted) | Key Features | Potential Role of this compound |

|---|---|---|---|

| N-Sulfonyl Ynamides | R-C≡C-N(R')-SO₂R'' | High stability, commonly used in a wide range of transformations. | The primary amide could be considered the core EWG. |

| N-Acyl/Carbamoyl (B1232498) Ynamides | R-C≡C-N(R')-C(=O)R'' | Readily synthesized, versatile in cycloadditions and rearrangements. | The structure contains a primary amide (-CONH2). |

| Functionalized Ynamides | Structure contains additional reactive groups | Allows for tandem reactions and complex molecule synthesis. acs.orgrsc.org | The free primary amine and internal alkyne offer sites for further, potentially intramolecular, reactions. |

General Research Methodologies for Ynamide Investigations

The investigation of ynamides and their reactions employs a standard suite of modern organic chemistry techniques.

Synthesis and Reaction Monitoring: The synthesis of ynamides, particularly through copper-catalyzed cross-coupling reactions, is a common starting point. brad.ac.ukorganic-chemistry.org These reactions often involve the coupling of an amide with an alkynyl halide or a related electrophile. orgsyn.orgbrad.ac.uk The quality and anhydrous nature of reagents, such as the base K₃PO₄, can be critical for achieving high yields. organic-chemistry.org Reactions are typically monitored by thin-layer chromatography (TLC) to track the consumption of starting materials and the formation of products.

Purification and Characterization: Once a reaction is complete, the resulting ynamides are purified using standard techniques like column chromatography. The structural confirmation of these compounds relies heavily on spectroscopic methods.

Infrared (IR) Spectroscopy : The C≡C triple bond of the ynamide functional group displays a characteristic absorption band. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the newly synthesized compounds. nih.gov

X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of structure and stereochemistry.

Table 2: Typical Spectroscopic Data for Ynamide Functional Groups

| Spectroscopic Technique | Functional Group | Characteristic Signal Range |

|---|---|---|

| ¹³C NMR | Ynamide Alkyne (R-C ≡C -N) | α-carbon: ~80-95 ppm, β-carbon: ~60-75 ppm |

| IR Spectroscopy | Ynamide Alkyne (-C≡C-) | 2200-2300 cm⁻¹ (stretch) |

| ¹⁵N NMR | Ynamide Nitrogen (-N<) | Highly dependent on the electron-withdrawing group, but provides insight into the electronic environment. |

Compound Directory

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Ynamine |

Mechanistic Pathways and Reactivity Profiles of Ynamide Transformations

Electrophilic and Nucleophilic Activation of the Ynamide Moiety

The reactivity of 2-Aminooct-6-ynamide is largely dictated by the activation of its ynamide moiety. This can be achieved through either electrophilic or nucleophilic pathways, leading to the formation of highly reactive intermediates.

Keteniminium Ion Generation and Its Role in Reactivity

A key reactive intermediate in ynamide chemistry is the keteniminium ion. researchgate.net This species is readily generated from this compound upon protonation or reaction with a Lewis acid. The presence of an electron-withdrawing group on the nitrogen atom enhances the electrophilicity of the keteniminium ion, making it susceptible to attack by even weak nucleophiles. researchgate.netresearchgate.net

The generation of the keteniminium ion from this compound can be initiated by treatment with a strong acid, such as triflic acid. thieme.de This protonates the triple bond, leading to the formation of the highly reactive keteniminium ion. This intermediate can then undergo a variety of subsequent reactions, including a rsc.orgrsc.org-hydride shift, which can trigger a cationic cyclization to form tetrahydropyridine (B1245486) derivatives. nih.govresearchgate.net The efficiency of this process is often dependent on the acid used, with triflic acid proving effective in promoting the desired cyclization. thieme.de

The reactivity of the keteniminium ion can be harnessed for various synthetic applications. For instance, trapping the intermediate iminium ion with a nucleophile after cyclization provides a direct route to highly functionalized piperidines. nih.gov This highlights the ability to control the reaction pathway by carefully choosing the reaction conditions and the timing of nucleophile addition.

Metal-Activated Intermediates (e.g., Gold, Copper, Palladium Carbene Equivalents)

Transition metals, particularly gold, copper, and palladium, play a significant role in activating the ynamide functionality of this compound, leading to the formation of various reactive intermediates.

Gold Catalysis: Gold(I) complexes are effective π-acid catalysts that can activate the alkyne of the ynamide. researchgate.net This activation facilitates nucleophilic attack on the ynamide, leading to the formation of vinyl or α-imino intermediates. rsc.org For example, in the presence of a gold(I) catalyst, ynamides can undergo cycloaddition reactions with isoxazoles to produce [3+2] cycloaddition products. rsc.org The reaction proceeds through a gold-activated ynamide intermediate, which is then attacked by the isoxazole. rsc.org

Copper Catalysis: Copper catalysts are widely used in ynamide chemistry. They can facilitate various transformations, including cross-coupling reactions and cycloadditions. orgsyn.orgrsc.org Copper(I) iodide, in combination with a ligand such as N,N'-dimethylethylenediamine (DMEDA), is a common catalytic system for the synthesis of ynamides from 1,1-dibromo-1-alkenes. orgsyn.org In the context of this compound, copper catalysis can be employed for reactions such as the Ficini [2+2] cycloaddition with enones, where a combination of CuCl₂ and AgSbF₆ has been shown to be effective. nih.gov Furthermore, copper-catalyzed amino-oxymethylation of ynamides with N,O-acetals has been developed, leading to 1,2-difunctionalized products. nih.gov

Palladium Catalysis: Palladium catalysts are also instrumental in the functionalization of ynamides. Palladium(II) salts can catalyze the oxidative aminocarbonylation of terminal alkynes to synthesize ynamides. researchgate.netnih.gov Palladium-catalyzed reactions can also lead to the formation of ynamido-π-allyl complexes from N-allyl ynamides, which can then be transformed into amidines. nih.gov In some cases, palladium vinylidene species are proposed as intermediates in cycloaddition reactions. nih.gov

Addition Reactions to the Ynamide Triple Bond

The polarized nature of the ynamide triple bond in this compound makes it susceptible to a variety of addition reactions, including hydrofunctionalization and additions of carbonyls and imines.

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydroalkoxylation, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of an H-X bond across the triple bond of the ynamide.

Hydroamination: The addition of an N-H bond across the ynamide triple bond can lead to the formation of enamines or vicinal diamines. While specific examples for this compound are not detailed in the provided context, the general reactivity of ynamides suggests this is a feasible transformation.

Hydroalkoxylation: The addition of an O-H bond from an alcohol to the ynamide can generate enol ethers. This reaction is often catalyzed by transition metals.

Hydrosilylation: The addition of a Si-H bond from a silane (B1218182) across the ynamide triple bond can produce vinylsilanes. For instance, the use of triethylsilane can reduce an intermediate iminium ion to a piperidine. thieme.de

Carbonyl and Imine Additions

The nucleophilic β-carbon of the ynamide can add to electrophilic carbonyls and imines.

Carbonyl Additions: Ynamides can react with aldehydes and ketones. For example, a chiral phosphoric acid (CPA)-catalyzed asymmetric Mannich-type reaction of ynamides with aromatic aldehydes and amines can produce β³-amino amides. researchgate.net

Imine Additions: The addition of ynamides to imines or iminium ions is a key step in several synthetic sequences. As mentioned earlier, the trapping of an intermediate iminium ion with a nucleophile is a viable strategy for synthesizing substituted piperidines. nih.gov

Cycloaddition Reactions and Their Mechanisms

Ynamides are excellent partners in various cycloaddition reactions, providing access to a wide range of heterocyclic structures. nih.gov The specific cycloaddition pathway can often be controlled by the choice of catalyst and reaction conditions.

[2+2] Cycloadditions: Ynamides can undergo [2+2] cycloadditions with ketenes to form 3-aminocyclobutenone derivatives. nih.gov A copper-catalyzed Ficini [2+2] cycloaddition of ynamides with enones has also been reported. nih.gov

[4+2] Cycloadditions: Ynamides can participate as dienophiles in Diels-Alder type reactions. For instance, a catalyst-free [4+2] cycloaddition of ynamides with 2-halomethyl phenols has been developed to construct 2-amino-4H-chromenes. acs.org This reaction is proposed to proceed through the formation of a keteniminium ion and an o-methylene quinone intermediate. acs.org

[2+2+2] Cycloadditions: Ynamides can react with two molecules of a nitrile in the presence of a Brønsted acid like TfOH to form 4-aminopyrimidine (B60600) derivatives. rsc.org Gold-catalyzed [2+2+2] cycloadditions of ynamides with nitriles have also been reported. brad.ac.ukresearchgate.net

[5+2] Cycloadditions: In the presence of a Pt(II) catalyst, ynamides can undergo [5+2] annulation with isoxazoles to form 1,3-oxazepines. rsc.org

The mechanisms of these cycloadditions often involve the initial activation of the ynamide, either by a proton or a metal catalyst, to form a reactive intermediate like a keteniminium ion or a metal-vinylidene species. rsc.orgrsc.org This intermediate then engages with the cycloaddition partner to form the cyclic product.

Data Tables

Table 1: Metal-Catalyzed Reactions of Ynamides This table is interactive. Click on the headers to sort the data.

| Catalyst System | Ynamide Substrate | Reactant | Product Type | Reference |

|---|---|---|---|---|

| Gold(I) complex | General Ynamide | Isoxazole | [3+2] Cycloaddition Product | rsc.org |

| CuCl₂ / AgSbF₆ | N-sulfonyl Ynamide | Enone | Cyclobutenamine | nih.gov |

| Palladium(II) salts | Terminal Alkyne | Amine, CO, O₂ | 2-Ynamide | researchgate.netnih.gov |

| [Rh(cod)Cl]₂ / Ligand | Acyclic Ynamide | Diethylzinc | Conjugated Enamide | academie-sciences.fr |

Table 2: Cycloaddition Reactions of Ynamides This table is interactive. Click on the headers to sort the data.

| Reaction Type | Ynamide Substrate | Reactant(s) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| [2+2] | General Ynamide | Ketene (B1206846) | Thermal | 3-Aminocyclobutenone | nih.gov |

| [4+2] | General Ynamide | 2-Halomethyl Phenol | Catalyst-free | 2-Amino-4H-chromene | acs.org |

| [2+2+2] | General Ynamide | Two Nitriles | TfOH | 4-Aminopyrimidine | rsc.org |

| [5+2] | General Ynamide | Isoxazole | Pt(II) | 1,3-Oxazepine | rsc.org |

[2+2] Cycloadditions

[2+2] cycloadditions involving ynamides offer a direct route to constructing four-membered ring systems, particularly cyclobutenones and their derivatives. These reactions typically proceed through the interaction of the electron-rich ynamide with a suitable ketene or ketene equivalent. nih.govnih.gov The scope of this transformation is broad, accommodating various substituents on both the ynamide and the ketene partner. nih.gov

Metal-free approaches for the [2+2] self-cycloaddition of N-aryl-substituted ynamides have been developed, leading to the formation of functionalized aminocyclobutenes under thermal, solvent-free conditions. rsc.org Additionally, triflimide (Tf2NH) has been shown to catalyze the [2+2] cycloaddition of ynamides, providing access to 3-aminocyclobutenones in good to excellent yields under mild conditions and with short reaction times. nih.gov In some instances, a pericyclic cascade can be initiated, involving a regioselective [2+2] cycloaddition as a key step in the formation of more complex molecular architectures. nih.gov

A notable application involves the reaction of ynamides with aryl ketene intermediates, generated from tBu-ynol ethers, to produce substituted cyclobutanones. These intermediates can then undergo further electrocyclic reactions to yield more complex structures. nih.gov

Table 1: Examples of [2+2] Cycloaddition Reactions of Ynamides

| Ynamide Reactant | Ketene/Alkene Partner | Catalyst/Conditions | Product Type |

| General Ynamide | Dichloroketene | Not specified | 3-Aminocyclobutenone derivative |

| N-Aryl Ynamide | Self-cycloaddition | Thermal, solvent-free | Aminocyclobutene |

| General Ynamide | Self-cycloaddition | Tf2NH | 3-Aminocyclobutenone |

| Chiral Ynamide | Cyclobutenone | Pericyclic cascade | Aniline (B41778) derivative |

[3+2] Cycloadditions

[3+2] cycloaddition reactions of ynamides provide a powerful strategy for the synthesis of five-membered heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.gov These reactions involve the combination of the two-atom ynamide unit with a three-atom synthon.

Gold catalysts have been effectively used to promote the [3+2] cycloaddition of ynamides with 2H-azirines, leading to the formation of highly substituted pyrroles. nih.gov Similarly, metal-free conditions employing triflimide (Tf2NH) have been developed for the reaction of ynamides with anthranils to produce functionalized 2-aminoindoles. nih.gov Another metal-free approach utilizes Tf2NH to catalyze the formal [3+2] cycloaddition of ynamides with dioxazoles, affording polysubstituted 4-aminooxazoles under mild conditions. researchgate.net

Recent research has also demonstrated the scandium triflate (Sc(OTf)3)-catalyzed [3+2] cycloaddition of ynamides with bicyclo[1.1.0]butanes (BCBs), yielding a variety of polysubstituted 2-amino-bicyclo[2.1.1]hexenes. Mechanistic studies suggest this reaction proceeds through nucleophilic addition of the ynamide to the BCB, followed by intramolecular cyclization. nih.gov

Table 2: Selected [3+2] Cycloaddition Reactions of Ynamides

| Ynamide Reactant | Three-Atom Component | Catalyst/Conditions | Heterocyclic Product |

| Ynamide | 2H-Azirine | Gold catalyst | Highly substituted pyrrole (B145914) |

| Ynamide | Anthranil | Tf2NH | Functionalized 2-aminoindole |

| Ynamide | Dioxazole | Tf2NH | Polysubstituted 4-aminooxazole |

| Ynamide | Bicyclo[1.1.0]butane | Sc(OTf)3 | 2-Amino-bicyclo[2.1.1]hexene |

[4+2] Cycloadditions (e.g., Diels-Alder)

Ynamides can participate as dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to construct six-membered rings. nih.gov The electron-deficient nature of the ynamide alkyne, modulated by the nitrogen substituent, makes it a suitable partner for electron-rich dienes.

Gold(I) catalysis can induce a one-pot ynamide isomerization/[4+2] cycloaddition sequence. The initial isomerization of the triple bond generates an electron-rich diene intermediate, which then undergoes an intramolecular or intermolecular Diels-Alder reaction with an electron-poor dienophile. nih.gov Catalyst-free [4+2] cycloadditions have also been reported between ynamides and 2-halomethyl phenols, which proceed under mild conditions to form 2-amino-4H-chromenes. This reaction is believed to proceed through the formation of a keteniminium intermediate and an o-quinone methide. nih.gov

Furthermore, metal-free [4+2] cycloadditions of N-aryl-substituted ynamides can be catalyzed by TMSOTf/TfOH, leading to the synthesis of 4-aminoquinoline (B48711) derivatives. rsc.org

[2+2+2] Cyclotrimerizations

The [2+2+2] cyclotrimerization is an atom-economical method for synthesizing six-membered rings, often aromatic, from three alkyne units or a combination of alkynes and other unsaturated molecules like nitriles. researchgate.net Ynamides are excellent substrates for these transformations.

Triflic acid (TfOH) has been shown to mediate the [2+2+2] cycloaddition of ynamides with two discrete nitrile molecules, providing a concise and atom-economical route to multi-substituted 4-aminopyrimidines. rsc.org This reaction tolerates a variety of functional groups and proceeds in good to excellent yields. rsc.org Transition metal catalysts, such as gold, are also employed in these cycloadditions. researchgate.net

Rearrangements and Cycloisomerizations Involving Ynamides

Ynamides are prone to undergo a variety of rearrangement and cycloisomerization reactions, often catalyzed by transition metals or acids, to generate structurally diverse products. nih.govacademie-sciences.fr

Gold(I) catalysis can trigger a one-pot stereoselective ynamide isomerization/[4+2] cycloaddition sequence. The initial step involves the isomerization of the ynamide triple bond to form a more reactive electron-rich diene, which subsequently participates in cycloaddition reactions. nih.gov Palladium or ruthenium catalysts can also be used to achieve cycloisomerization of alkenyl ynamides, leading to the formation of multisubstituted chiral pyrroles and piperidines with high stereo- and regioselectivity. nih.gov

An unusual ynamide oxoarylation has been observed, which proceeds via a Claisen rearrangement to produce α-aryl amides. nih.gov Additionally, acid-promoted addition to ynamides can lead to regioisomeric products through competing reaction pathways. nih.gov

Radical Pathways in Ynamide Chemistry

While ionic pathways dominate ynamide chemistry, radical transformations offer alternative and complementary routes to functionalized products. orgsyn.orgnih.gov Ynamides can act as effective radical acceptors. orgsyn.org

A Mn(OAc)3/Cu(OAc)2-mediated reaction between ynamides and cyclic α-dicarbonyl radicals has been developed for the one-pot synthesis of 2-aminofurans. researchgate.netnih.gov This process involves the addition of the α-dicarbonyl radical to the ynamide, followed by oxidation to a ketene-iminium intermediate and subsequent polar cyclization. researchgate.netnih.gov

The hydrative aminoxylation of ynamides can proceed through two different mechanisms, one of which is a polar-radical crossover pathway. This involves the addition of a radical species, such as TEMPO, to a keteniminium intermediate. nih.gov The use of cyclopropyl (B3062369) ynamides as radical probes in these reactions helps to elucidate the mechanistic details. nih.gov Furthermore, a general anti-Baldwin radical 4-exo-dig cyclization of ynamides has been reported, which, under visible light irradiation with a copper complex, leads to the formation of azetidines with complete regioselectivity. researchgate.net

Control of Regioselectivity and Stereoselectivity in Ynamide-Mediated Reactions

Achieving control over regioselectivity and stereoselectivity is a critical aspect of synthetic chemistry, and the unique electronic properties of ynamides provide several handles for achieving this control. nih.govacademie-sciences.fr

The choice of metal catalyst is crucial in carbometallation reactions. The regio- and stereoselectivity can be controlled either by chelation or by the inherent polarization of the ynamide triple bond. academie-sciences.fr For instance, in palladium-catalyzed hydroalkynylations, the regioselectivity is generally consistent with an electronically controlled carbopalladation that places the palladium atom beta to the nitrogen. However, the stereoselectivity is highly dependent on the nature of both the electron-withdrawing group on the nitrogen and the substituent on the alkyne. academie-sciences.fr

In asymmetric synthesis, the use of chiral catalysts, such as chiral rhodium complexes, can effectively control the stereochemical outcome of reactions. This has been demonstrated in reactions where double stereodifferentiation was successfully achieved with both matched and mismatched catalyst/substrate combinations. nih.gov Similarly, the use of chiral auxiliaries on the ynamide itself can influence the diastereoselectivity of reactions, as seen in Mukaiyama aldol (B89426) reactions of ketene N,O-acetals derived from ynamides. nih.gov Developing switchable cycloaddition reactions where the regioselectivity can be altered by changing the catalyst or conditions from the same starting materials is a significant challenge, but progress has been made in this area. nih.gov

Advanced Computational and Theoretical Investigations in Ynamide Chemistry

Quantum Mechanical Studies for Reaction Mechanism Elucidation (e.g., DFT calculations)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for mapping the intricate reaction pathways of ynamides. rsc.org These studies clarify the roles of catalysts, reagents, and substrate structures in determining the course of a reaction.

For instance, DFT calculations have been instrumental in elucidating the mechanism of gold-catalyzed intramolecular hydroalkylation of ynamides. acs.org These studies show that the reaction initiates with the complexation of the gold catalyst to the ynamide, forming a gold-keteniminium ion intermediate. This activation is crucial as it significantly lowers the energy barrier for the subsequent, rate-determining researchgate.netnih.gov-hydride shift. acs.org Similarly, in reactions of ynamides with azides promoted by triflic acid, DFT analysis has delineated divergent pathways leading to either β-enaminoamides or oxazolidine-2,4-diones, with the outcome being controllable by the choice of the azide (B81097). rsc.org

Computational investigations into the ynamide-mediated formation of amide bonds have proposed that the reaction proceeds through the formation of a key intermediate with geminal vinylic acyloxy and sulfonamide groups. rsc.org The subsequent aminolysis of this intermediate is catalyzed by the carboxylic acid, which exhibits a bifunctional role by forming hydrogen bonds that stabilize the transition state. rsc.org DFT has also been applied to understand polyene cyclizations initiated by ynamide protonation, revealing a stepwise mechanism involving a double protonation pathway via keteniminium and iminium dications. chinesechemsoc.org

In a three-component reaction involving ynamides, arenes, and an iodine(III) electrophile, DFT calculations have shown that the process begins with the formation of a highly distorted keteniminium species. rsc.org This intermediate directs the subsequent nucleophilic attack of the arene, leading to a regio- and stereoselective difunctionalization. rsc.org These examples underscore the power of DFT to unravel complex, multi-step reaction mechanisms that would be challenging to decipher through experimental means alone.

Energetic and Geometric Analysis of Transition States and Intermediates

A primary strength of computational chemistry is its ability to calculate the energies and geometries of fleeting transition states (TS) and reactive intermediates, which are often too unstable to be observed experimentally. researchgate.net This analysis provides a quantitative understanding of reaction barriers and pathways.

In the gold-catalyzed hydroalkylation of an ynamide, the initial complexation to form the gold-keteniminium ion (INT1) is exergonic by 20.6 kcal/mol. acs.org The subsequent rate-determining researchgate.netnih.gov-hydride shift proceeds through TS1 with a calculated activation barrier of 14.4 kcal/mol. acs.org Natural Bond Orbital (NBO) analysis further characterizes these species, showing an increase in the C–N bond order from 1.084 in the starting ynamide to 1.231 in the keteniminium intermediate, highlighting its partial iminium character. acs.org

Similarly, in a rhodium-catalyzed [5+2] cycloisomerization, DFT calculations (specifically using the ωB97XD functional) have mapped out the energy profiles for different reaction pathways. researchgate.netnih.gov The calculations identified a metallacyclopentene pathway as being energetically favored over a vinylcyclopropane (B126155) insertion pathway by 4–12 kcal mol⁻¹. nih.gov The energetic data for key steps in the favored pathway provides a clear picture of the reaction's progress.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| INT1 | Gold-Keteniminium Ion | -20.6 |

| TS1 | researchgate.netnih.gov-Hydride Shift Transition State | -6.2 |

| INT2 | Benzylic Carbocationic Gold Adduct | -17.7 |

| TS2 | Cyclization Transition State | -12.8 |

| INT3 | Cyclized Intermediate | -47.8 |

The geometric parameters of these calculated structures are also revealing. For the transition state of a trans-iodo(III)arylation of an ynamide (TS1t ), the forming C-C bond between the arene and the ynamide β-carbon is calculated to be a specific length, providing a snapshot of the bond-formation process. rsc.org In another study, the distortion of the angle in the gold complex was found to directly correlate with a higher energy barrier, explaining the lack of reactivity for certain substituted ynamides. acs.org

Analysis of Electronic Properties and Molecular Orbital Interactions (e.g., Helical Frontier Molecular Orbitals)

The unique reactivity of ynamides is rooted in their electronic structure. The nitrogen atom's lone pair donates electron density into the alkyne, making the β-carbon nucleophilic, while the electron-withdrawing group on the nitrogen stabilizes the molecule. Computational analysis of the molecular orbitals (MOs) provides a deeper understanding of this electronic character.

A fascinating feature discovered in ethynylogous ynamides and related polyyne systems is the presence of Helical Frontier Molecular Orbitals (Hel-FMOs). researchgate.net Unlike the planar, orthogonal π-orbitals typically depicted for alkynes, the frontier molecular orbitals in these extended systems can exhibit a distinct helical twist. researchgate.nettypeset.io This helical topology arises from the molecular symmetry of cumulenic and polyyne systems. wikipedia.org For amine-terminated polyynes, these helical MOs are delocalized over the entire molecule, which is predicted to enhance properties like molecular conductance. researchgate.net The quantification of this "helicality" can be correlated with molecular properties, moving beyond simple visual inspection of MO isosurfaces. typeset.io

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is standard practice. For amine-terminated polyynes, DFT studies show they possess high HOMO energy, which facilitates electron transport. researchgate.net In the context of reactivity, the interaction between the HOMO of a nucleophile and the LUMO of an electrophilically-activated ynamide (like a keteniminium ion) governs the reaction pathway. For example, in Friedel-Crafts-type reactions, the keteniminium ion intermediate acts as a potent electrophile, readily attacked by the HOMO of an electron-rich arene. rsc.org

Predictive Modeling for Reaction Outcomes and Selectivity

A major goal of computational chemistry is to move from explanation to prediction. By modeling different reaction pathways and catalyst/substrate combinations, researchers can predict which conditions will favor a desired outcome, accelerating experimental discovery. nih.gov

This approach has been successfully applied to the rhodium-catalyzed [5+2] cycloisomerization of ynamide-vinylcyclopropanes. nih.gov Initial experiments with various phosphoramidite (B1245037) ligands showed a strong dependence of enantioselectivity and reaction rate on the ligand structure. researchgate.net Theoretical investigations revealed an unexpected reaction pathway and showed that the electronic structure of the ligand dramatically influences both rate and selectivity. nih.gov This understanding led to the theory-guided design of an optimal ligand that significantly enhanced both metrics. nih.gov

| Ligand | Key Feature | Experimental ee (%) | Calculated ee (%) | Calculated ΔΔG‡ (kcal/mol) |

|---|---|---|---|---|

| L1 | Original Lead Ligand | 98 | 97.9 | -2.69 |

| L4 | Less Effective Ligand | 10 | 9.3 | -0.13 |

Predictive modeling is also crucial for understanding regioselectivity. In the annulation of ynamides with isoxazoles, DFT calculations predicted that factors such as the substitution pattern at the cyclization termini and the π-conjugation of an α-imino gold(I) carbene intermediate are key to controlling whether a five-membered or seven-membered ring is formed. rsc.org More advanced quasi-classical trajectory (QCT) molecular dynamics simulations have been used to study the aminoalkenylation of heterocycles like pyrrole (B145914) and indole (B1671886) with keteniminium ions. pku.edu.cn These simulations can predict product distributions when a reaction has a bifurcating potential energy surface, showing that the selectivity is under dynamic, rather than purely kinetic, control. pku.edu.cn

Relevance of Ynamide Scaffolds in Biological and Medicinal Chemistry Research

Design and Synthesis of Peptidomimetics and Constrained Peptides Utilizing Ynamide Architectures

Ynamides are valuable in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides. The incorporation of ynamide-containing amino acids can introduce conformational constraints into peptide backbones. This is a crucial strategy for enhancing metabolic stability and receptor-binding affinity. researchgate.net The rigid, linear geometry of the alkyne in structures like "2-Aminooct-6-ynamide" can be exploited to create well-defined secondary structures in synthetic peptides.

Chemoselective Bioconjugation and Bioprobes Development (e.g., Cysteine modification)

A significant application of ynamides is in the chemoselective modification of proteins and peptides. nih.govnih.gov The ynamide moiety can undergo highly specific reactions with the thiol group of cysteine residues in proteins. chemrxiv.orgsioc-journal.cn This process, known as hydrosulfuration, is efficient in aqueous buffers and compatible with a wide range of proteins, including antibodies. nih.govnih.gov This reaction's high chemo-, regio-, and stereoselectivity make ynamide-bearing molecules, such as derivatives of "this compound," excellent tools for developing bioprobes, attaching drugs to antibodies (antibody-drug conjugates), and for use in redox proteomic analysis. nih.govacs.org The resulting thioether linkage is stable, providing a robust method for protein functionalization. chemrxiv.org

Role in Natural Product Synthesis and Analogue Generation (e.g., Structural relationship to Guineamides' 2-methyl-3-aminooct-7-ynoic acid component)

Ynamide-containing structures are found in nature and are key intermediates in the synthesis of complex natural products. A notable example is the structural relationship to the guineamides, a class of cyclic depsipeptides isolated from marine cyanobacteria. researchgate.net Specifically, guineamide C contains a 2-methyl-3-aminooct-7-ynoic acid (Maoya) component, which is structurally similar to "this compound". researchgate.net The presence of such moieties in biologically active natural products underscores the importance of ynamide scaffolds. Synthetic chemists often use ynamide building blocks to generate analogues of these natural products to explore their structure-activity relationships and improve their therapeutic potential. researchgate.net

Scaffold Diversity for Pharmaceutical Lead Discovery and Optimization

The ynamide functional group serves as a versatile scaffold for generating diverse molecular architectures in the pursuit of new pharmaceutical leads. bham.ac.ukresearchgate.net The reactivity of the ynamide allows for a wide range of chemical transformations, enabling the rapid construction of complex heterocyclic and acyclic compounds. bham.ac.ukacs.org This scaffold-based approach is a powerful strategy in drug discovery, as it allows for the exploration of a broad chemical space to identify molecules with desired biological activities. researchgate.neteurekaselect.com The unique electronic properties of ynamides, offering a balance of stability and reactivity, make them attractive starting points for the synthesis of novel compound libraries aimed at various therapeutic targets. bham.ac.uk

Prospective Research Avenues and Future Challenges in 2 Aminooct 6 Ynamide and Ynamide Chemistry

Development of Novel Asymmetric Transformations and Enantioselective Catalysis

A primary focus in ynamide chemistry is the development of catalytic enantioselective transformations to produce chiral molecules, which are crucial in medicinal chemistry and materials science. nih.govrsc.org While significant progress has been made, future research will concentrate on expanding the scope and efficiency of these reactions for substrates like 2-Aminooct-6-ynamide.

Key research directions include:

Catalytic Enantioselective Additions: The direct catalytic enantioselective alkynylation of carbonyl compounds using terminal ynamides remains an underdeveloped area compared to reactions with standard terminal alkynes. acs.org Future work will likely involve designing new catalytic systems for the addition of ynamides to a wider range of electrophiles, such as ketones, imines, and isatins. nih.gov For instance, copper(I)-bisoxazolidine complexes have proven effective in the enantioselective addition of terminal ynamides to isatins, providing access to complex oxindole (B195798) alkaloids with excellent yields and high enantiomeric excess. nih.gov

Asymmetric Cycloadditions: Ynamides are excellent partners in various cycloaddition reactions. rsc.org Developing enantioselective versions of these reactions, such as [2+2], [4+2], and [2+2+2] cycloadditions, is a significant goal. Rhodium(I)-xylyl-BINAP catalysts have been successfully used in asymmetric [2+2+2] cycloadditions of aryl ynamides with diynes, creating axially chiral N,O-biaryls. nih.gov

Intramolecular Cyclizations: Enantioselective cycloisomerization reactions of ynamides tethered to other functional groups (e.g., alkenes, vinylcyclopropanes) offer a powerful method for constructing complex, polycyclic nitrogen-containing scaffolds. acs.orgnih.gov Rhodium complexes with chiral diene or phosphoramidite (B1245037) ligands have enabled the cycloisomerization of ene-ynamides and ynamide-vinylcyclopropanes to yield chiral bicyclic products. acs.orgnih.gov

Table 1: Selected Catalytic Systems for Asymmetric Ynamide Transformations

| Transformation Type | Catalyst/Ligand System | Substrates | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Addition to Isatins | Cu(I)-Bisoxazolidine | Terminal Ynamides, Isatins | 3-Hydroxyoxindoles | High yields and enantioselectivities (up to 99% ee) under base-free conditions. | nih.gov |

| [2+2+2] Cycloaddition | Rhodium(I)-Xylyl-BINAP | Aryl Ynamides, Diynes | Axially Chiral N,O-Biaryls | Excellent enantioselectivity for both C-C and C-N axial chirality. | nih.gov |

| [5+2] Cycloisomerization | Rhodium/Phosphoramidite | Ynamide-Vinylcyclopropanes | [5.3.0] Azabicycles | Highly enantio- and diastereoselective; ligand electronics control selectivity. | nih.gov |

| Intramolecular Azide-Ynamide Cyclization | Cu(I)-Bisoxazoline | (Azido)ynamides | Tetracyclic Heterocycles | Excellent diastereoselectivities and enantioselectivities (80-96% ee). | acs.org |

Exploration of Unconventional Activation Modes (e.g., Photocatalysis, Electrochemistry)

Moving beyond traditional thermal and metal-catalyzed reactions, the exploration of unconventional activation modes like photocatalysis and electrochemistry is opening new frontiers in ynamide chemistry. chemrxiv.orgacs.org These methods allow for the generation of highly reactive intermediates, such as radical cations, under mild conditions, enabling novel transformations that are otherwise difficult to achieve. chemrxiv.orgsemanticscholar.org

Photoredox Catalysis: Visible-light photoredox catalysis can facilitate the single-electron oxidation of ynamides to generate ynamide radical cations. chemrxiv.orgnih.gov These electrophilic intermediates can be trapped by various nucleophiles, leading to new functionalization patterns. For example, an organocatalytic photoredox system has been developed for the direct hydroamination of ynamides with azoles, producing (Z)-α-azole enamides. chemrxiv.org Another strategy involves the photoinduced structural reshuffling of 2-alkynyl-ynamides, triggered by radicals, which leads to the formation of complex indole (B1671886) derivatives through C(sp)-N bond fission and subsequent functionalization. springernature.comnih.gov

Electrochemistry: Electrochemical methods offer a clean and reagent-free way to generate reactive species. acs.org The combination of electrochemistry and photocatalysis (electrophotocatalysis) can achieve extreme reduction potentials, capable of activating even very stable chemical bonds. semanticscholar.org This synergistic approach could be applied to ynamide chemistry to unlock unprecedented reductive functionalizations.

Table 2: Unconventional Activation Methods in Ynamide Chemistry

| Activation Mode | Methodology | Reactive Intermediate | Transformation Example | Significance | Reference |

|---|---|---|---|---|---|

| Photocatalysis | Organic Photoredox Catalyst (e.g., Acridinium) | Ynamide Radical Cation | Hydroamination with Azoles | Metal-free access to valuable α-heteroarene substituted enamides. | chemrxiv.org |

| Photocatalysis | Photoinduced Radical Trigger | Various Radicals | Structural Reshuffling and Functionalization | Enables C(sp)-N bond fission and synthesis of complex indoles. | nih.gov |

| Electrophotocatalysis | Combined Electricity and Light | Excited Radical Anion (Catalyst) | Reductive Functionalization of Aryl Halides | Generates super-reducing potentials for activating inert bonds; applicable to ynamide systems. | semanticscholar.org |

Innovative Catalyst Design and Ligand Development for Enhanced Performance

The performance of metal-catalyzed ynamide reactions is highly dependent on the catalyst and its associated ligands. acs.orgacs.org A continuing challenge and a significant area of future research is the rational design of new catalysts and the development of novel ligands to control reactivity, regioselectivity, and stereoselectivity. nih.govresearchgate.net

Ligand-Controlled Regiodivergence: The choice of ligand can dramatically influence the outcome of a reaction. In palladium-catalyzed hydrogermylation of ynamides, the regioselectivity can be completely switched between α- and β-addition by tuning the steric properties of the phosphine (B1218219) ligand. acs.orgchemrxiv.org Bulky, electron-rich monophosphine ligands favor the β-product, while less bulky diphosphine ligands yield the α-product. chemrxiv.org

Gold Catalysis: Gold(I) complexes are particularly effective at activating the ynamide triple bond towards nucleophilic attack. acs.org The design of chiral diphosphine ligands, such as SEGPHOS derivatives, has enabled the first enantioselective gold(I)-catalyzed hydrative cyclizations of N-propargyl-ynamides, affording enantioenriched dihydropyridinones. acs.org

Computational Design: The integration of computational studies, such as Density Functional Theory (DFT), with experimental work is becoming a powerful tool for catalyst design. nih.gov Theoretical analysis can predict reaction pathways and explain the influence of ligand electronic and steric properties, thereby guiding the development of more efficient and selective catalysts. nih.gov

Table 3: Examples of Innovative Catalyst and Ligand Design in Ynamide Chemistry

| Metal | Ligand Type | Reaction | Key Innovation | Reference |

|---|---|---|---|---|

| Palladium | Monophosphine vs. Diphosphine | Hydrogermylation | Ligand-controlled regiodivergence (α vs. β addition). | acs.org |

| Gold | Chiral Diphosphines (e.g., SEGPHOS) | Hydrative Cyclization | First enantioselective variant of the reaction, achieving high stereocontrol. | acs.org |

| Rhodium | Phosphoramidites | [5+2] Cycloisomerization | Computational design led to a catalyst with enhanced rate and enantioselectivity. | nih.gov |

| Copper | Bisoxazolidines | Addition to Isatins | Unique ligand topology enables high enantioselectivity in base-free conditions. | nih.gov |

Integration with Sustainable and Green Chemistry Methodologies (e.g., Flow Chemistry, Solvent-Free Reactions)

Aligning ynamide chemistry with the principles of green chemistry is a critical future challenge. This involves developing more sustainable synthetic protocols that minimize waste, reduce energy consumption, and use environmentally benign reagents and solvents.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including enhanced safety, better scalability, and reduced reaction times, particularly for photochemical reactions. nih.govacs.org Photochemical benzannulations involving ynamides and diazo ketones have been successfully performed in a continuous flow reactor, facilitating large-scale synthesis of polycyclic aromatic compounds. nih.govacs.org

Solvent-Free Reactions: Eliminating solvents is a key goal of green chemistry. Multicomponent reactions (MCRs) are particularly well-suited for solvent-free conditions. A copper-catalyzed three-component coupling of a carbonyl compound, a terminal ynamide, and an amine (termed AYA/KYA reaction) has been developed to run at room temperature under solvent-free conditions, providing a direct and green route to γ-amino-ynamides. rsc.orgrsc.org

Atom Economy: MCRs are inherently atom-economical. The AYA/KYA reactions, for example, assemble three starting materials in a single pot with high atom efficiency. rsc.org Future research will aim to design more transformations that maximize the incorporation of atoms from reactants into the final product.

Table 4: Green Chemistry Approaches in Ynamide Synthesis

| Methodology | Reaction Type | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Flow Chemistry | Photochemical Benzannulation | Continuous flow reactor, irradiation | Facilitates large-scale reactions, minimizes photolysis time. | nih.govacs.org |

| Solvent-Free Reaction | AYA/KYA Multicomponent Coupling | Room temperature, solvent-free, Cu-zeolite catalyst | High atom economy, easy-to-recover catalyst, environmentally benign. | rsc.orgrsc.org |

| Racemization-Free Peptide Synthesis | Peptide Bond Formation | Mild, one-pot, two-step process | Avoids racemization issues common in conventional peptide coupling. | acs.org |

Expanding Applications in Materials Science and Optoelectronics

The unique electronic properties of ynamides and their derivatives suggest significant potential for applications beyond traditional organic synthesis, particularly in the fields of materials science and optoelectronics. mdpi.comresearchgate.net

The nitrogen atom in an ynamide acts as an electron-donating group, while the alkyne can be functionalized with electron-withdrawing groups, creating a "push-pull" system. This electronic structure is a key feature in the design of organic materials with interesting optical and electronic properties. Research into the ethynylogous variants of ynamides, such as 1,3-butadiynamides, has highlighted their potential as optoelectronic materials. mdpi.com

Future research avenues in this area include:

Synthesis of Conjugated Polymers: Incorporating the ynamide moiety into the backbone of conjugated polymers could lead to new materials with tunable electronic and photophysical properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Development of Functional Dyes: The push-pull nature of ynamides makes them attractive scaffolds for creating solvatochromic or electrochromic dyes, where the color changes in response to solvent polarity or an applied voltage.

Pentafluorosulfanyl (SF5) Derivatives: The SF5 group is gaining interest in materials design. researchgate.net The synthesis of SF5-substituted ynamides could lead to novel liquid crystals or other functional materials with unique properties due to the high electronegativity and stability of the SF5 group. researchgate.net

Advanced Mechanistic Investigations for Unveiling New Reactivity Patterns

A deep understanding of reaction mechanisms is fundamental to controlling reactivity and developing new transformations. nih.govacs.org For ynamide chemistry, this involves elucidating the structures and behaviors of key reactive intermediates.

Experimental and Computational Synergy: A combination of experimental techniques (e.g., kinetic studies, isotopic labeling, Hammett analysis) and computational methods (DFT) is crucial for a comprehensive understanding of reaction pathways. acs.orgchemrxiv.orgnih.gov Such studies have been used to rationalize the mechanism of gold-catalyzed hydroalkylation of ynamides, identifying a highly reactive keteniminium ion intermediate and a nih.govacs.org-hydride shift as the rate-determining step. acs.orgnih.gov

Keteniminium Ion Chemistry: The activation of ynamides by an electrophile often generates a keteniminium intermediate, which is central to many transformations. acs.org Further studies are needed to explore the full synthetic potential of this intermediate, including its participation in pericyclic reactions and cascade sequences.

Radical-Mediated Pathways: As unconventional activation modes become more common, understanding the behavior of ynamide-derived radical intermediates is essential. nih.gov Recent work has shown that radical-triggered processes can lead to unexpected and highly useful skeletal rearrangements and C-N bond fissions, challenging the traditional view of ynamide reactivity. springernature.comnih.gov

Table 5: Mechanistic Insights into Ynamide Reactivity

| Reaction | Key Intermediate | Investigative Tools | Key Finding | Reference |

|---|---|---|---|---|

| Gold-Catalyzed Intramolecular Hydroalkylation | Keteniminium Ion | Deuterium Labeling, DFT Calculations | The rate-determining step is a nih.govacs.org-hydride shift from the keteniminium ion. | acs.orgnih.gov |

| Peptide Bond Formation | α-Acyloxyenamide | Kinetics, DFT, Brønsted Analysis | Proceeds via a stable, isolable active ester, preventing racemization. | nih.gov |

| Palladium-Catalyzed Bromoalkynylation | Palladium(IV) Complex | Hammett Plot, 13C KIEs, DFT | A unique 1,3-alkynyl migration occurs via carbopalladation. | chemrxiv.org |

| Photoinduced Structural Reshuffling | Radical Intermediates | Control Experiments | Radical trigger leads to C(sp)-N bond fission and skeletal rearrangement. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Aminooct-6-ynamide, and how can reaction yields be maximized?

- Methodological Approach :

- Begin with alkyne-amine coupling protocols, optimizing catalysts (e.g., Cu(I)/Pd(0) systems) and solvent polarity.

- Monitor reaction progress via TLC or GC-MS, isolating intermediates for purity validation.

- Use fractional crystallization or column chromatography for purification. Yield optimization should include temperature gradients (0–60°C) and inert atmosphere controls .

- Document reaction conditions systematically (e.g., molar ratios, solvent dielectric constants) to identify yield-limiting factors.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Approach :

- Employ -/-NMR to confirm amine proton environments (δ 1.5–2.5 ppm) and alkyne carbons (δ 70–90 ppm).

- Use IR spectroscopy to validate amine N–H stretches (~3300 cm) and alkyne C≡C (~2100 cm).

- Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion verification.

- Report instrumental precision (e.g., NMR spectrometer frequency, mass accuracy in ppm) to ensure reproducibility .

Q. How does pH affect the stability of this compound in aqueous solutions, and what buffer systems are recommended for long-term storage?

- Methodological Approach :

- Conduct accelerated stability studies across pH 3–9 at 25°C and 40°C.

- Use HPLC-UV to quantify degradation products (e.g., hydrolysis of the amide bond).

- Phosphate (pH 6–8) and citrate (pH 3–6) buffers are recommended; avoid Tris-based buffers due to potential nucleophilic interference.

- Tabulate degradation half-lives and Arrhenius plots to predict shelf-life under varying conditions .

Advanced Research Questions

Q. What mechanistic insights exist for the cycloaddition reactions of this compound, and how can computational modeling (e.g., DFT) validate proposed reaction pathways?

- Methodological Approach :

- Perform Huisgen 1,3-dipolar cycloadditions with azides, analyzing regioselectivity via -NMR.

- Use density functional theory (DFT) to calculate transition-state energies and orbital interactions (e.g., HOMO-LUMO gaps).

- Compare experimental vs. computational activation parameters (ΔG‡) to refine mechanistic models.

- Publish raw computational input files (e.g., Gaussian .gjf) for peer validation .

Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?

- Methodological Approach :

- Conduct meta-analyses of IC values, stratifying data by assay type (e.g., cell-free vs. cell-based).

- Evaluate solvent effects (DMSO vs. aqueous solubility) and protein binding artifacts.

- Replicate conflicting studies under standardized conditions (e.g., ATP concentration in kinase assays).

- Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to identify significant variability sources .

Q. What strategies can be employed to overcome solubility challenges of this compound in polar aprotic solvents during cross-coupling reactions?

- Methodological Approach :

- Screen co-solvent systems (e.g., DMF/THF or DMSO/dioxane) to enhance solubility without deactivating catalysts.

- Modify substrate stoichiometry to minimize precipitation (e.g., sub-molar equivalents of alkyne).

- Use sonication or microwave-assisted heating to improve dispersion.

- Report solvent dielectric constants and Hildebrand solubility parameters for reproducibility .

Data Presentation Guidelines

- Synthesis Optimization : Tabulate reaction conditions (catalyst, solvent, temperature), yields, and purity metrics (e.g., HPLC area-under-curve).

- Stability Studies : Include degradation kinetics tables with pH, temperature, and half-life values.

- Computational Data : Provide Cartesian coordinates and vibrational frequencies for DFT-optimized structures .

Note : All methodologies should adhere to IUPAC nomenclature and metric system conventions. Statistical significance claims require explicit p-value reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.